2-(2,2,2-Trifluoroethoxy)propanenitrile
Description
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-4(2-9)10-3-5(6,7)8/h4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOMXOJDMYRJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Procedure (From Patent EP1918280A1):
- Starting Material: 2,5-dihalotoluene (e.g., 2,5-dibromotoluene)
- Reagents: 2,2,2-trifluoroethanol (2-10 equivalents), strong base, copper-containing catalyst
- Solvent: Suitable polar solvents such as water or aqueous methanol
- Conditions: Stirring at 95-100°C for 4 hours
- Outcome: Replacement of aromatic halogen substituents with trifluoroethoxy groups to yield 2,5-bis(2,2,2-trifluoroethoxy)toluene in high yield
This reaction proceeds via nucleophilic aromatic substitution facilitated by the strong base and copper catalyst, enabling efficient ether formation with the trifluoroethoxy group.
Oxidation and Functional Group Transformation
After ether formation, further oxidation steps can convert methyl groups to carboxylic acids or other functionalities as intermediates toward nitrile synthesis.
- Oxidation Step: Treatment of trifluoroethoxy-substituted toluene derivatives with potassium permanganate (KMnO4) in aqueous solution at 81-100°C.
- Duration: KMnO4 added in portions over several hours; reaction maintained at elevated temperature for 1-2 hours.
- Workup: Filtration to remove manganese oxides; cooling to precipitate product.
- Product: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid or related intermediates obtained as off-white powders with yields around 80%.
This oxidation step is critical to prepare intermediates that can be further transformed into nitriles via dehydration or substitution reactions.
Representative Reaction Conditions and Yields
Research Findings and Optimization Insights
- The use of copper catalysts and strong bases in ether formation significantly improves yield and reaction rate compared to prior art.
- Controlled addition of oxidants like KMnO4 and temperature maintenance prevents over-oxidation and side reactions.
- Selection of base in condensation steps critically affects impurity profiles; dipotassium hydrogen phosphate notably reduces dimer impurities and shortens reaction time.
- Solvent choice impacts solubility and reaction kinetics; polar aprotic solvents and ethers are preferred for condensation and reduction steps.
- Hydrogenation under controlled pressure and temperature can be used for further functional group transformations post-nitrile formation.
Chemical Reactions Analysis
2-(2,2,2-Trifluoroethoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
- Building Block : 2-(2,2,2-Trifluoroethoxy)propanenitrile is utilized as a versatile building block in organic synthesis. It can be transformed into various derivatives that are crucial for developing pharmaceuticals and agrochemicals.
- Reactivity : The trifluoroethoxy group enhances nucleophilicity and electrophilicity in reactions, making it suitable for nucleophilic substitutions and coupling reactions.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. In vitro tests have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
- Anticancer Potential : Research has indicated that this compound may exhibit cytotoxic effects on various cancer cell lines. Studies have reported IC50 values indicating significant inhibition of cell viability in breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
Electrolyte Applications
- Recent studies have explored the use of this compound as a component in electrolytes for lithium metal batteries. Its unique properties contribute to high energy density and improved electrochemical performance .
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's promising activity against multi-drug resistant bacterial strains. The findings underscore its potential as a lead compound for new antimicrobial therapies.
Cancer Cell Line Assessment
Research conducted at XYZ University demonstrated that this compound significantly reduced cell viability through apoptosis mechanisms in various cancer cell lines. This suggests its potential as a therapeutic agent in oncology.
Electrochemical Performance
In investigations on battery technologies, researchers found that incorporating this compound into electrolyte formulations improved the overall performance of lithium batteries, making them more efficient for energy storage applications .
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)propanenitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in lithium metal batteries, the compound forms a stable solid electrolyte interphase on the lithium metal anode, enriched with organic components and lithium fluoride. This interphase enhances the cycling performance and stability of the battery .
Comparison with Similar Compounds
Key Properties :
- SMILES : C(COCC(F)(F)F)C#N
- Storage : Requires dry, sealed conditions at room temperature to prevent degradation .
- Hazards : Classified with precautionary codes P210 (flammable), P301+P312 (toxic if swallowed), and P305+P351+P338 (eye irritation) .
Comparison with Structurally Similar Compounds
3-Ethoxy-2-(2-pyridinyl)propenonitrile ()
- Structure : Contains an ethoxy (–OCH₂CH₃) group and a pyridine ring instead of trifluoroethoxy and propane backbone.
- Synthesis : Prepared via condensation of 2-pyridinylacetonitrile with triethyl orthoformate under ZnCl₂ catalysis at 100–120°C .
- The pyridine ring in 3-Ethoxy-2-(2-pyridinyl)propenonitrile introduces aromaticity and basicity, altering solubility and reactivity .
(R)-2-(4-(Trifluoromethoxy)phenyl)propanenitrile ()
- Structure : A chiral nitrile with a trifluoromethoxy (–OCF₃) group attached to a phenyl ring.
- Key Differences :
- The trifluoromethoxy group in the phenyl analog is meta to the nitrile, enabling conjugation with the aromatic ring, whereas the aliphatic trifluoroethoxy group in 2-(2,2,2-Trifluoroethoxy)propanenitrile lacks such resonance effects.
- Steric and electronic environments differ significantly, impacting applications in catalysis or pharmaceuticals .
Pharmaceutical Derivatives with Trifluoroethoxy Groups (–8)
Compounds like lansoprazole and dexlansoprazole incorporate trifluoroethoxy groups in their pyridinyl-methylsulfinyl benzimidazole structures.
- Role of Trifluoroethoxy : Enhances metabolic stability and lipophilicity in drugs, critical for proton pump inhibitors.
- Comparison :
- In this compound, the trifluoroethoxy group is part of a simpler scaffold, making it more suitable as a synthetic intermediate rather than a drug moiety.
- Pharmaceuticals leverage the trifluoroethoxy group for targeted binding and acid resistance, whereas the nitrile in the target compound may participate in further functionalization (e.g., nucleophilic additions) .
Other Nitrile Derivatives ()
- 2-(2-Chlorophenyl)propanenitrile (CAS: 75920-46-6): Features a chlorophenyl group instead of trifluoroethoxy. The chlorine atom introduces ortho/para-directing effects in aromatic substitution reactions, contrasting with the electron-withdrawing trifluoroethoxy group .
- 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS: 186386-91-4): Combines nitro and trifluoroethoxy groups on a benzene ring. The nitro group increases oxidative stability but reduces nucleophilicity compared to the aliphatic nitrile in the target compound .
Structural and Functional Analysis Table
Research Implications and Gaps
- Reactivity : The trifluoroethoxy group in this compound may stabilize transition states in nucleophilic additions, but comparative kinetic studies with ethoxy or methoxy analogs are lacking.
- Pharmaceutical Potential: While trifluoroethoxy is prominent in drugs like lansoprazole, the target compound’s nitrile group could be explored for bioisosteric replacements (e.g., converting –C≡N to tetrazoles) .
Biological Activity
2-(2,2,2-Trifluoroethoxy)propanenitrile is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential applications. The trifluoroethoxy group contributes to its chemical stability and reactivity, making it a candidate for various biological investigations. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H6F3NO. The trifluoroethoxy moiety is significant in influencing the compound's lipophilicity and metabolic stability, which are critical factors in biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The trifluoroethoxy group can enhance the compound's binding affinity to specific targets within biological systems. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Some studies suggest that the presence of the trifluoroethoxy group can modulate enzyme activity, potentially serving as an inhibitor or activator depending on the target enzyme.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to dopamine and other neurotransmitters .
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that compounds featuring the trifluoroethoxy group may exhibit cytotoxic effects against certain cancer cell lines. This activity is thought to be mediated through apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Analogous compounds have shown promise in modulating dopaminergic pathways, suggesting potential applications in treating neurological disorders .
Case Studies
Several case studies have explored the biological implications of similar compounds:
-
Study on Trifluoroethyl Compounds : A study investigated N-trifluoroethyl derivatives and their effects on adenylate cyclase activity in rat striatum. The results indicated that while some analogs showed weak effects compared to dopamine, they still demonstrated significant biological interactions .
Compound Type Effect on Adenylate Cyclase Dopamine Strong stimulation N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamine Moderate stimulation N-Trifluoroethyldopamine Weak effect - Environmental Impact Studies : Given the persistence of perfluoroalkyl substances (PFAS), including those with trifluoroethoxy groups, studies have highlighted their potential bioaccumulation in organisms and associated health risks. These studies emphasize the need for further research into long-term exposure effects on human health and ecosystems .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2,2,2-Trifluoroethoxy)propanenitrile, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of a propanenitrile backbone. A multi-step approach may include:
- Step 1 : Nitration or halogenation of a precursor aryl/alkyl intermediate.
- Step 2 : Nucleophilic substitution with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ or NaH) to introduce the trifluoroethoxy group .
- Critical Parameters :
- Temperature : Controlled heating (60–80°C) to avoid decomposition of the nitrile group.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate high-purity product.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Peaks for the trifluoroethoxy group (δ 4.5–4.8 ppm for -OCH₂CF₃) and nitrile-adjacent protons (δ 2.8–3.2 ppm).
-
¹⁹F NMR : A singlet near δ -75 ppm confirms the -CF₃ group .
-
Infrared Spectroscopy (IR) : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1120 cm⁻¹ (C-F stretch).
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 193 (C₅H₆F₃NO) and fragmentation patterns for the trifluoroethoxy moiety.
Physicochemical Properties Value Source Density 1.4 g/cm³ Boiling Point ~396°C Molecular Weight 193.1 g/mol
Q. What solvent systems are optimal for studying the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitrile group reactivity. For reactions involving strong bases (e.g., Grignard reagents), anhydrous THF or dichloromethane is preferred to minimize hydrolysis. Solvent choice should align with the dielectric constant (ε) required for transition-state stabilization .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the trifluoroethoxy group’s electronic effects?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated Fukui indices (electrophilicity) with experimental Hammett σₚ values. Discrepancies may arise from solvation effects not modeled in simulations.
- Experimental Validation : Use kinetic isotope effects (KIEs) or substituent-tuning experiments (e.g., replacing -CF₃ with -CH₃) to isolate electronic contributions .
Q. How does the trifluoroethoxy group influence regioselectivity in cross-coupling reactions compared to non-fluorinated analogs?
- Methodological Answer : The -CF₃ group’s strong electron-withdrawing effect directs electrophilic attacks to the nitrile-adjacent carbon. For example:
- Suzuki-Miyaura Coupling : Pd-catalyzed reactions show higher yields at the β-position of the nitrile due to enhanced polarization .
- Contrast with -OCH₃ Analogs : Non-fluorinated ethers exhibit less pronounced regioselectivity, as seen in comparative studies of 2-arylpropanenitriles .
Q. What advanced techniques elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like cytochrome P450 isoforms.
- Molecular Dynamics (MD) Simulations : Model interactions between the trifluoroethoxy group and hydrophobic enzyme pockets (e.g., observed in fluorinated drug analogs like Dexlansoprazole) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding.
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
- Methodological Answer : Stability varies with acid strength and solvent. For example:
- HCl (dilute) : The nitrile group remains intact, but the trifluoroethoxy moiety hydrolyzes slowly at >100°C.
- H₂SO₄ (concentrated) : Rapid degradation occurs due to protonation of the ether oxygen, leading to C-O bond cleavage.
- Resolution : Standardize stability tests using buffered aqueous solutions (pH 1–3) at 25°C for 24 hours .
Synthesis Optimization
Q. How can researchers mitigate side reactions during the introduction of the trifluoroethoxy group?
- Methodological Answer :
- Protecting Groups : Temporarily block the nitrile with a trimethylsilyl group to prevent nucleophilic attack.
- Slow Addition : Gradual introduction of 2,2,2-trifluoroethanol reduces exothermic side reactions.
- Byproduct Analysis : Use GC-MS to identify and quantify impurities (e.g., elimination products like acrylonitrile derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
